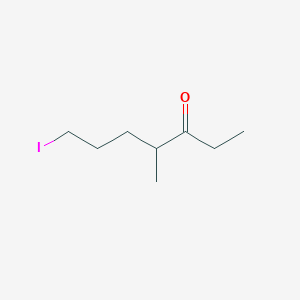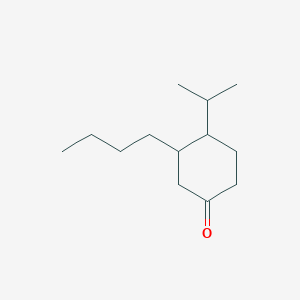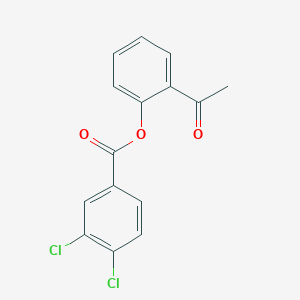
Bis(chlorosulfanyl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(chlorosulfanyl)methane: is an organosulfur compound with the molecular formula CH₂Cl₂S₂ It is characterized by the presence of two chlorosulfanyl groups attached to a central methane carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(chlorosulfanyl)methane typically involves the reaction of methane with sulfur monochloride (S₂Cl₂) under controlled conditions. The reaction can be represented as follows:
CH₄ + 2 S₂Cl₂ → CH₂Cl₂S₂ + 2 HCl
This reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Bis(chlorosulfanyl)methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to thiols or other sulfur-containing compounds.
Substitution: The chlorosulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(chlorosulfanyl)methane has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
Comparación Con Compuestos Similares
Similar Compounds:
Chlorosulfonyl isocyanate (CSI): This compound also contains a chlorosulfonyl group and is used in organic synthesis.
Bis(indolyl)methanes (BIMs): These compounds have two indole groups attached to a central methane carbon and are known for their pharmacological activities.
Uniqueness: Bis(chlorosulfanyl)methane is unique due to its specific combination of chlorosulfanyl groups, which imparts distinct chemical reactivity and potential applications. Unlike other similar compounds, it offers a unique set of properties that can be exploited in various fields of research and industry.
Propiedades
| 114079-01-5 | |
Fórmula molecular |
CH2Cl2S2 |
Peso molecular |
149.1 g/mol |
Nombre IUPAC |
chlorosulfanylmethyl thiohypochlorite |
InChI |
InChI=1S/CH2Cl2S2/c2-4-1-5-3/h1H2 |
Clave InChI |
YXUFPPFTIQOPFR-UHFFFAOYSA-N |
SMILES canónico |
C(SCl)SCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)




![2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one](/img/structure/B14301163.png)
![{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14301170.png)

